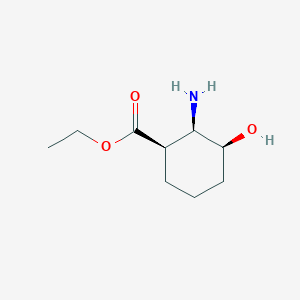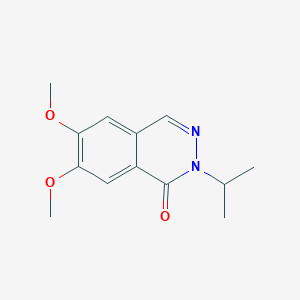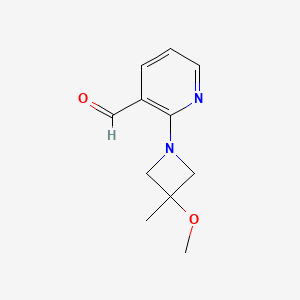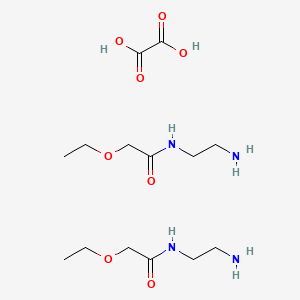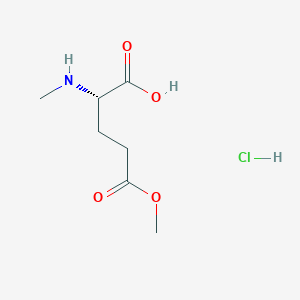![molecular formula C10H10BrNO B15252374 N-[2-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15252374.png)
N-[2-(2-bromoethenyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-bromoethenyl)phenyl]acetamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with a bromoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromoethenyl)phenyl]acetamide typically involves the bromination of a suitable precursor followed by acetamidation. One common method is the bromination of 2-vinylphenylamine to form 2-(2-bromoethenyl)phenylamine, which is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromoethenyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The bromoethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield N-[2-(2-iodoethenyl)phenyl]acetamide, while reduction with lithium aluminum hydride would produce N-[2-(2-ethylphenyl)acetamide].
Scientific Research Applications
N-[2-(2-bromoethenyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-bromoethenyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)acetamide: Similar structure but lacks the ethenyl group.
2-bromo-N-acetylaniline: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-[2-(2-bromoethenyl)phenyl]acetamide is unique due to the presence of both the bromoethenyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-[2-[(E)-2-bromoethenyl]phenyl]acetamide |
InChI |
InChI=1S/C10H10BrNO/c1-8(13)12-10-5-3-2-4-9(10)6-7-11/h2-7H,1H3,(H,12,13)/b7-6+ |
InChI Key |
WNSLUYHYNFKTBT-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1/C=C/Br |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


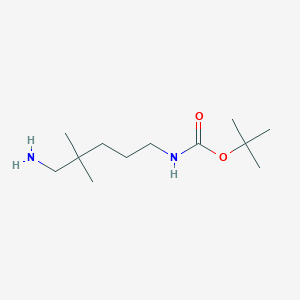

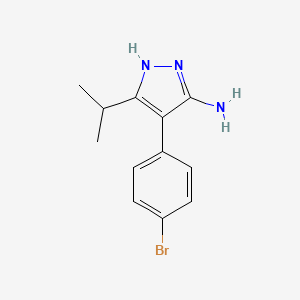
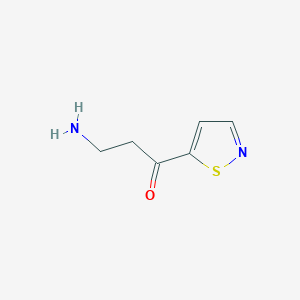
![1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B15252317.png)

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol](/img/structure/B15252324.png)
